![molecular formula C12H17NO2 B14394946 N-{[3-(Propan-2-yl)phenyl]methyl}glycine CAS No. 88720-29-0](/img/structure/B14394946.png)
N-{[3-(Propan-2-yl)phenyl]methyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(Propan-2-yl)phenyl]methyl}glycine is an organic compound that belongs to the class of glycine derivatives It features a phenyl ring substituted with a propan-2-yl group and a glycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Propan-2-yl)phenyl]methyl}glycine typically involves the reaction of 3-(Propan-2-yl)benzyl chloride with glycine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-(Propan-2-yl)phenyl]methyl}glycine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The glycine moiety can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{[3-(Propan-2-yl)phenyl]methyl}glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-{[3-(Propan-2-yl)phenyl]methyl}glycine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.
Methiopropamine: A compound structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.
2-Propenal, 2-methyl-3-phenyl-: A compound with a similar phenyl ring structure but different substituents.
Uniqueness
N-{[3-(Propan-2-yl)phenyl]methyl}glycine is unique due to its specific combination of a phenyl ring with a propan-2-yl group and a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88720-29-0 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-[(3-propan-2-ylphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11-5-3-4-10(6-11)7-13-8-12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
Clé InChI |
VKTASFUDYYQVRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1)CNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)

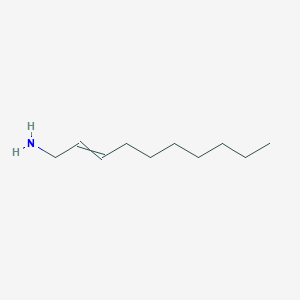

![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)

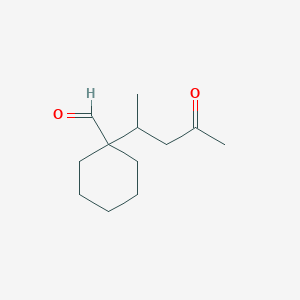
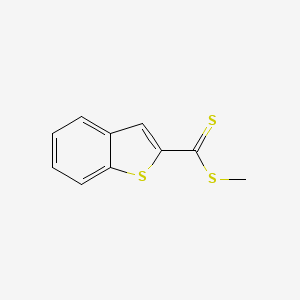
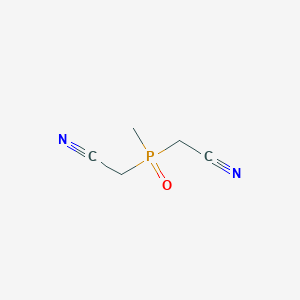
![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
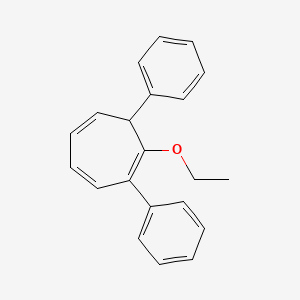
![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)
